N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide (hereafter referred to as Compound A) is a pyrazole-based acetamide derivative. Its molecular formula is C₂₁H₂₁N₃O₅ with a molecular weight of 395.415 g/mol . The structure features:
- A pyrazole core substituted with methyl groups at positions 1 and 3.
- A phenyl ring at position 2.
- A 2-(4-formyl-2-methoxyphenoxy)acetamide side chain at position 3.
The formyl (-CHO) and methoxy (-OCH₃) groups on the phenoxy moiety distinguish it from related compounds.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-20(21(27)24(23(14)2)16-7-5-4-6-8-16)22-19(26)13-29-17-10-9-15(12-25)11-18(17)28-3/h4-12H,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUIXYGWXWNGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common approach is the reaction of 4-aminoantipyrine with benzoylisothiocyanate to form the pyrazolone structure, followed by further modifications to introduce the phenyl and methoxy groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of different functional groups leading to derivatives with varied properties.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant pharmacological properties, making it a candidate for drug development. Its structure suggests potential activity against various diseases, including cancer and inflammation.
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit tumor cell proliferation. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of pyrazole derivatives. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 (Breast) | 10 |
| Pyrazole Derivative B | A549 (Lung) | 15 |
| N-(1,5-dimethyl...) | HeLa (Cervical) | 12 |
Anti-inflammatory Properties
N-(1,5-dimethyl...) has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.
Case Study:
In a study on inflammatory markers, N-(1,5-dimethyl...) reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating its potential as an anti-inflammatory agent .
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Synthesis of Novel Derivatives
Researchers have utilized N-(1,5-dimethyl...) as a starting material to synthesize various derivatives with improved efficacy and selectivity.
Data Table: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| N-(1,5-dimethyl...) | Alkylation | Alkylated Pyrazole |
| N-(1,5-dimethyl...) | Acetylation | Acetylated Derivative |
| N-(1,5-dimethyl...) | Halogenation | Chloro Derivative |
Agricultural Applications
Emerging research suggests that pyrazole derivatives may also have applications in agriculture as plant growth regulators or pesticides due to their biological activity against certain pathogens.
Pesticidal Activity
Studies have indicated that compounds similar to N-(1,5-dimethyl...) exhibit fungicidal properties.
Case Study:
A recent investigation into agricultural applications found that a pyrazole derivative reduced fungal growth in crops by 50% compared to untreated controls .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Substituent Variations
Compound B : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide
- Key Difference: Lacks the phenoxy group; instead, it has a simple phenyl substituent on the acetamide .
- Impact : Reduced polarity compared to Compound A, leading to lower solubility in polar solvents.
Compound C : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Key Difference : Contains a methylsulfanyl (-SMe) group at the para position of the phenyl ring .
- Impact : The sulfur atom enhances lipophilicity and may influence redox reactivity.
Compound D : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide
- Key Difference: Features a nitro (-NO₂) group at the para position .
- Impact : The electron-withdrawing nitro group increases acidity and stabilizes negative charges, affecting hydrogen-bonding patterns.
Compound E : N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide
- Key Difference : Replaces the acetamide side chain with a formamide (-NHCHO) group .
- Impact : Smaller molecular size and altered hydrogen-bonding capacity due to the formyl group.
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D | Compound E |
|---|---|---|---|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₅ | C₁₉H₁₉N₃O₂ | C₂₀H₂₁N₃O₂S | C₁₉H₁₈N₄O₄ | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 395.41 g/mol | 321.38 g/mol | 367.46 g/mol | 378.37 g/mol | 231.25 g/mol |
| Polar Groups | -CHO, -OCH₃ | None | -SMe | -NO₂ | -CHO |
| LogP (Predicted) | ~2.5 (moderate polarity) | ~3.2 (lipophilic) | ~3.8 (highly lipophilic) | ~1.8 (polar) | ~1.0 (polar) |
Hydrogen Bonding and Crystal Packing
- Compound A: The formyl and methoxy groups participate in N—H⋯O and C—H⋯O interactions, forming layered supramolecular networks. The methoxy group acts as a hydrogen-bond donor, while the formyl oxygen accepts hydrogen bonds .
- Compound D : The nitro group engages in strong N—H⋯O bonds, creating R₂²(10) graph-set motifs along the [100] and [001] axes .
- Compound C: The methylsulfanyl group contributes to C—H⋯S interactions, stabilizing a monoclinic (P2₁/c) crystal lattice .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, including its effects on various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and the attachment of the phenoxy acetamide moiety. The characterization is primarily conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Key findings include:
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown significant cytotoxicity against human breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on several enzymes:
- Alkaline Phosphatase : It demonstrated moderate inhibition against human tissue-nonspecific alkaline phosphatase (h-TNAP), which is relevant in bone mineralization and various pathological conditions.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Human Tissue-Nonspecific Alkaline Phosphatase | Competitive | 15.2 |
| Ecto-5′-Nucleotidase | Non-competitive | 22.5 |
Antioxidant Activity
In vitro assays have revealed that this compound possesses antioxidant properties, scavenging free radicals effectively and reducing oxidative stress markers in cellular models.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study investigated its effect on MCF7 cells, where treatment with varying concentrations led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction through caspase activation.
- Case Study on Inflammation : Another study assessed its anti-inflammatory effects in a rat model of acute inflammation. The compound significantly reduced edema and inflammatory cytokine levels compared to controls.
Research Findings
Recent research findings emphasize the compound's multifaceted biological activities:
- Antipyretic and Analgesic Properties : As an intermediate for drug synthesis, it has shown promise in developing new analgesics with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases where oxidative stress plays a crucial role.
Q & A
Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide?
The compound is synthesized via a coupling reaction between 4-aminoantipyrine and a substituted arylacetic acid derivative. A typical protocol involves:
- Dissolving equimolar amounts of 4-aminoantipyrine and the arylacetic acid (e.g., 4-formyl-2-methoxyphenylacetic acid) in dichloromethane.
- Activating the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of triethylamine at 273 K for 3 hours.
- Extracting the product with dichloromethane, washing with NaHCO₃ and brine, and concentrating under reduced pressure.
- Recrystallizing the crude product from methylene chloride via slow evaporation to obtain single crystals .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- A crystal (0.2–0.3 mm) is mounted on a diffractometer (e.g., Bruker AXS) at 100–293 K.
- Data collection uses Mo-Kα radiation (λ = 0.71073 Å) with ω/2θ scans.
- Structure solution is achieved via direct methods using SHELXS-97 , followed by refinement with SHELXL-2018 (full-matrix least-squares on F²).
- Key parameters: R-factor < 0.05, data-to-parameter ratio > 15:1, and mean σ(C–C) < 0.01 Å. Hydrogen-bonding networks are analyzed using ORTEP-3 .
Q. What spectroscopic techniques are used to characterize intermediates and final products?
- ¹H/¹³C NMR : Verify substituent integration and coupling patterns (e.g., amide NH at δ ~9.8 ppm, aromatic protons at δ ~6.9–7.5 ppm) .
- IR : Confirm functional groups (amide C=O stretch at ~1667 cm⁻¹, formyl C=O at ~1710 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~430 [M+1]⁺) .
Advanced Research Questions
Q. How can anisotropic displacement parameters or disorder in the crystal lattice be resolved during refinement?
- Anisotropic refinement : Apply the SHELXL "ISOR" constraint to dampen unrealistic thermal motion for lighter atoms (e.g., H, O).
- Disorder modeling : Split disordered moieties (e.g., rotating methoxy groups) into multiple sites with occupancy factors refined freely or fixed at 0.4. Use "SIMU" and "DELU" restraints to maintain reasonable geometry .
- Validation tools : Check using PLATON ADDSYM or the CCDC’s Mercury suite to detect missed symmetry .
Q. What strategies optimize hydrogen-bonded supramolecular architectures in related pyrazole-acetamide derivatives?
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to strengthen N–H···O hydrogen bonds (e.g., R²²(10) motifs).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) favor intermolecular H-bonding during crystallization.
- Graph-set analysis : Use Etter’s formalism to classify H-bond patterns (e.g., chains, dimers) and predict packing efficiency .
Q. How do steric and electronic effects influence the biological activity of this compound?
- SAR studies : Replace the 4-formyl group with electron-deficient (e.g., nitro) or bulky (e.g., sulfonyl) substituents to modulate binding to biological targets (e.g., penicillin-binding proteins).
- Docking simulations : Perform molecular docking (e.g., AutoDock Vina ) using crystal structures of target enzymes (e.g., β-lactamases) to predict binding affinities.
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains, correlating results with substituent Hammett constants .
Q. How can conflicting crystallographic data (e.g., bond length deviations) be reconciled with computational models?
- DFT optimization : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with gas-phase B3LYP/6-311+G(d,p) calculations.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond contributions via dₙᵢ/dₑ plots) to identify packing-driven distortions .
- Multipole refinement : Use HARt in SHELXL to model electron density for heavy atoms (e.g., S, Cl) in high-resolution datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
